molecular formula C13H19Cl2NO B1426543 3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219980-66-1

3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1426543
CAS No.: 1219980-66-1
M. Wt: 276.2 g/mol
InChI Key: GPONDVWPSKBQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The SMILES string of this compound is ClC1=CC=CC(OCCC2CCCNC2)=C1 . The InChI code is 1S/C13H18ClNO/c14-12-4-1-5-13(9-12)16-8-6-11-3-2-7-15-10-11/h1,4-5,9,11,15H,2-3,6-8,10H2 .

Scientific Research Applications

Metabolic Effects in Obese Rats

3-Hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride has been studied for its effects on metabolism in obese rats. Chronic administration of this compound resulted in reduced food intake and weight gain, along with an increase in free fatty acid concentration in these rats, indicating its potential role in addressing obesity-related issues (Massicot, Steiner, & Godfroid, 1985).

Effects on Feeding Behavior

Another study explored the effects of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride on feeding behavior. This substance, which is not an amphetamine and has low toxicity, was found to affect the satiety center, reducing obesity induced by gold thioglucose in mice (Massicot, Thuillier, & Godfroid, 1984).

Antimicrobial Activities

A study on the synthesis of a similar compound, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, showed moderate antimicrobial activities against various microorganisms, including E. coli and S. aureus. This indicates the potential for this class of compounds in antimicrobial applications (Ovonramwen, Owolabi, & Oviawe, 2019).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of similar piperidine derivatives, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, which could provide insights into the chemical properties and potential applications of 3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride (Zheng Rui, 2010).

Lipolytic Effects

A study on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride demonstrated its lipolytic effects. It was found to increase glycerol release from adipocytes in a dose-dependent manner, suggesting its potential application in lipid metabolism studies (Massicot, Falcou, Steiner, & Godfroid, 1986).

Cytotoxic and Anticancer Properties

Certain piperidine derivatives have been found to possess significant cytotoxicity towards various cell lines, including human tumors. This research suggests that compounds like this compound might have potential applications in cancer research (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, & De Clercq, 1998).

Thermogenic Effect

The compound (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170) was studied for its thermogenic effects in rats. It was found to increase energy expenditure by increasing resting oxygen consumption, providing insights into its potential use in metabolic research (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as a combustible solid . The flash point is not applicable .

Properties

IUPAC Name

3-[2-(3-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-12-4-1-5-13(9-12)16-8-6-11-3-2-7-15-10-11;/h1,4-5,9,11,15H,2-3,6-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPONDVWPSKBQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219980-66-1
Record name Piperidine, 3-[2-(3-chlorophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219980-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.